1,4-Dibenzylpiperazine-2-carbonitrile
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Overview
Description
1,4-Dibenzylpiperazine-2-carbonitrile: is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups attached to the piperazine ring and a carbonitrile group at the second position. It has a molecular formula of C20H20N2 and a molecular weight of 288.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibenzylpiperazine-2-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting 1,4-dibenzylpiperazine is then reacted with cyanogen bromide to introduce the carbonitrile group at the second position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibenzylpiperazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the carbonitrile group.
Substitution: Substituted derivatives with various functional groups replacing the benzyl groups.
Scientific Research Applications
1,4-Dibenzylpiperazine-2-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dibenzylpiperazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzylpiperazine: A simpler analog with one benzyl group.
1,4-Dibenzylpiperazine: Lacks the carbonitrile group.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of benzyl groups.
Uniqueness: 1,4-Dibenzylpiperazine-2-carbonitrile is unique due to the presence of both benzyl groups and a carbonitrile group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1,4-dibenzylpiperazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-12,14-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMCANVSAQMRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C#N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440865 |
Source
|
Record name | 1,4-Dibenzylpiperazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170701-81-2 |
Source
|
Record name | 1,4-Dibenzylpiperazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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